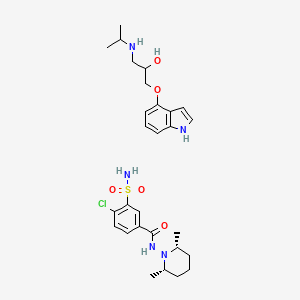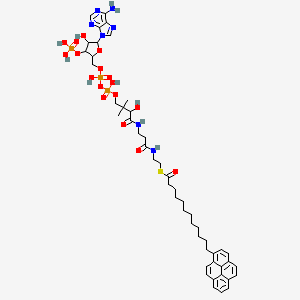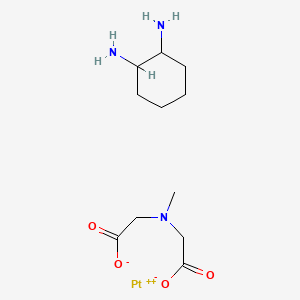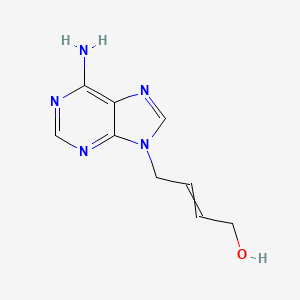
N-(Hydroxymethyl)benzamide
Vue d'ensemble
Description
N-(Hydroxymethyl)benzamide, also known as N-hydroxybenzamide, is an organic compound with the chemical formula C7H7NO2. It is a white crystalline solid with a pungent odor and is soluble in water, ethanol, and acetone. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of various polymers, as well as in the manufacture of various plastics and resins.
Applications De Recherche Scientifique
Metabolism and Stability : N-(Hydroxymethyl)benzamide is a major metabolite of N-methylbenzamide in vitro and is identified as a urinary metabolite of N-methylbenzamide. Its stability has been studied, showing that it does not degrade to formaldehyde under certain conditions, which is important for its potential therapeutic use (Ross et al., 1983).
Chemical Reactions and Hydrolysis : The compound undergoes specific-base catalyzed deprotonation of the hydroxyl group, followed by rate-determining loss of the benzamidate and generation of the aldehyde. Studies have found that amidic hydrolysis becomes competitive under certain conditions (Murphy et al., 2009).
Application in Prodrug Design : It has been explored as a potential prodrug form for NH-acidic compounds. However, its high stability at physiological pH and temperature can limit its usefulness in this regard. Different N-hydroxyalkyl derivatives have been studied for their hydrolysis kinetics to improve prodrug design (Bundgaard & Buur, 1987).
Kinetic Studies : The kinetics of its aqueous reaction have been investigated, showing specific acid and base catalysis with a first-order dependence on hydronium and hydroxide ions (Tenn et al., 2001).
Pharmacological Implications : Studies on the decomposition kinetics of various N-α-hydroxyalkyl compounds derived from benzamide, in comparison to N-hydroxymethyl derivatives, have provided insights into their pharmacological applications (Bundgaard & Johansen, 1984).
Biotransformation and Degradation : The biotransformation of N-hydroxymethylbenzamide in mouse liver preparations and isolated hepatocytes has been studied, providing insights into its metabolic pathways (Ross et al., 1983).
Reaction with Phosphites : Research has also looked into its reactions with trialkyl phosphites, forming corresponding phosphonic esters (Ivanov et al., 1968).
Safety and Hazards
When handling N-(Hydroxymethyl)benzamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Mécanisme D'action
Target of Action
N-(Hydroxymethyl)benzamide is a chemical compound with the formula C8H9NO2
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is suggested that this compound undergoes hydrolysis under basic conditions . The hydroxide-dependent reaction occurs via a specific-base catalyzed deprotonation of the hydroxyl group, followed by rate-determining loss of the benzamidate and generation of the aldehyde .
Biochemical Pathways
This compound is involved in the hydrolysis of amides . The hydrolysis of amides is a fundamental biochemical process that affects various pathways. In the case of this compound, the hydrolysis process becomes competitive under certain conditions, such as higher hydroxide concentrations
Pharmacokinetics
It is known that the compound’s properties can be modified using various prodrug strategies . These strategies aim to improve the physical, chemical, and biochemical properties of the compound, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of this compound is the generation of an aldehyde through the hydrolysis of the amide group . This process can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrolysis process becomes competitive under conditions of higher hydroxide concentrations . Therefore, the compound’s action can be significantly affected by the pH of the environment. Other factors, such as temperature and the presence of other chemical species, may also influence the compound’s action.
Analyse Biochimique
Biochemical Properties
N-(Hydroxymethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal ions, exhibiting effective metal chelating activity . This interaction is crucial in biochemical assays where metal ions play a role in enzyme catalysis or structural stability of proteins. Additionally, this compound has been studied for its antioxidant properties, where it participates in free radical scavenging and total antioxidant activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cell viability and function.
Propriétés
IUPAC Name |
N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBPDZUBVJZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211930 | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-02-6 | |
| Record name | N-(Hydroxymethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF48FI2YOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)

